
2,4-Pentanedione, 3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pentanedione, 3-nitro-: is an organic compound that belongs to the class of nitroketones It is a derivative of 2,4-pentanedione, where a nitro group (-NO2) is substituted at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-pentanedione, 3-nitro- typically involves the nitration of 2,4-pentanedione. This can be achieved by treating 2,4-pentanedione with a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the third carbon position.
Industrial Production Methods: In an industrial setting, the production of 2,4-pentanedione, 3-nitro- can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of safer nitrating agents and optimized reaction conditions can also enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Pentanedione, 3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ketones or enols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4-Pentanedione, 3-nitro- is used as a building block in organic synthesis. It can be used to synthesize various heterocyclic compounds and as a precursor for the preparation of complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and as a substrate in biochemical assays.
Industry: In the materials science industry, 2,4-pentanedione, 3-nitro- can be used in the synthesis of polymers and as a stabilizer in the production of certain materials.
Wirkmechanismus
The mechanism of action of 2,4-pentanedione, 3-nitro- involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to modifications in their structure and function. The compound can also act as an electrophile, reacting with nucleophilic sites in enzymes and other proteins, thereby affecting their activity.
Vergleich Mit ähnlichen Verbindungen
2,4-Pentanedione (Acetylacetone): A diketone with similar structural features but without the nitro group.
3-Nitroacetophenone: A nitroketone with a similar nitro group but different carbonyl positioning.
2-Nitropropane: A nitroalkane with a simpler structure.
Uniqueness: 2,4-Pentanedione, 3-nitro- is unique due to the presence of both a diketone and a nitro group in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications. The nitro group enhances the compound’s electrophilicity, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
32113-67-0 |
|---|---|
Molekularformel |
C5H7NO4 |
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
3-nitropentane-2,4-dione |
InChI |
InChI=1S/C5H7NO4/c1-3(7)5(4(2)8)6(9)10/h5H,1-2H3 |
InChI-Schlüssel |
TZYZJJBYPMTHJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



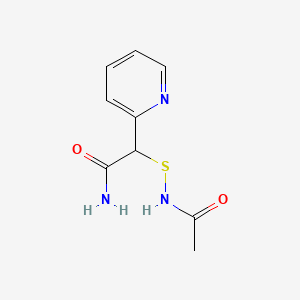
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
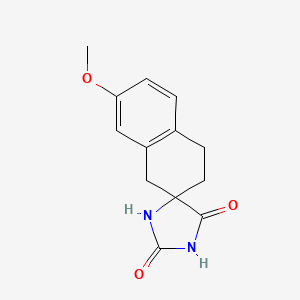
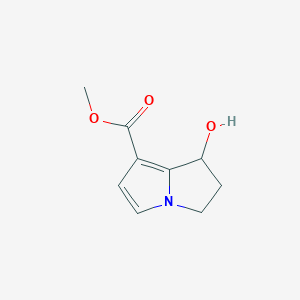
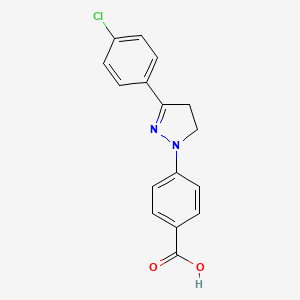


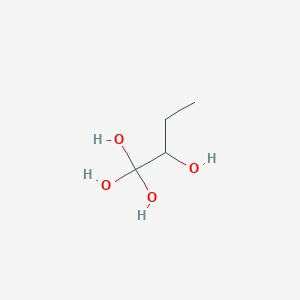


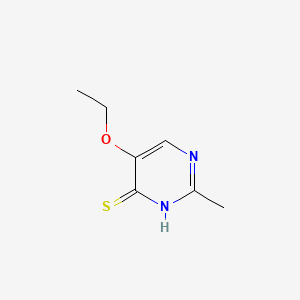
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)
